N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide
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Overview
Description
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a phenyl group, a sulfanyl group, and a benzotriazinyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzotriazinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinyl ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the benzotriazinyl intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled to maximize efficiency.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzotriazinyl moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzotriazinyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, cell signaling, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide: can be compared with other benzotriazinyl derivatives and sulfanyl-containing compounds.
Uniqueness
Structural Features: The unique combination of phenyl, sulfanyl, and benzotriazinyl groups sets it apart from other compounds.
Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
Properties
Molecular Formula |
C19H22N4OS |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-phenyl-2-[(1,11,11-trimethyl-3,4,6-triazatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H22N4OS/c1-18(2)13-9-10-19(18,3)16-15(13)21-17(23-22-16)25-11-14(24)20-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,20,24) |
InChI Key |
GBBNQFROPRFRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C3=C2N=C(N=N3)SCC(=O)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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